molecular formula C24H16ClNO2 B3025969 2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol

2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol

Cat. No.: B3025969
M. Wt: 385.8 g/mol
InChI Key: FEGFONFVHVRWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10744 is a chemical compound known for its role as a topoisomerase II-α poison. It is formally named 2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol. This compound has shown significant potential in inhibiting topoisomerase II-α, making it a valuable agent in cancer research and treatment .

Scientific Research Applications

CAY10744 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10744 involves multiple steps, starting with the preparation of the indeno[1,2-b]pyridin-6-ol core structure. The reaction typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxyacetophenone, followed by cyclization and subsequent functional group modifications to introduce the desired substituents .

Industrial Production Methods: Industrial production of CAY10744 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: CAY10744 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

CAY10744 exerts its effects by inhibiting the enzyme topoisomerase II-α. This enzyme is crucial for DNA replication and cell division. By inhibiting topoisomerase II-α, CAY10744 induces DNA damage and triggers apoptosis in cancer cells. The compound is selective for topoisomerase II-α over topoisomerase I, providing a targeted approach to cancer treatment .

Comparison with Similar Compounds

Comparison: CAY10744 is unique in its high selectivity for topoisomerase II-α over topoisomerase I, which reduces off-target effects and enhances its therapeutic potential. Compared to etoposide and doxorubicin, CAY10744 has shown higher potency in inhibiting cancer cell proliferation and inducing apoptosis .

Properties

IUPAC Name

2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO2/c25-21-6-2-1-4-17(21)22-13-18(14-8-10-15(27)11-9-14)20-12-19-16(24(20)26-22)5-3-7-23(19)28/h1-11,13,27-28H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGFONFVHVRWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)C3=C1C(=CC(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol
Reactant of Route 2
2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol
Reactant of Route 3
2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol
Reactant of Route 6
2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol

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